molecular formula C13H16BrNO B2522302 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 349430-81-5

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2522302
CAS No.: 349430-81-5
M. Wt: 282.181
InChI Key: BSRKEPKEXYDJQD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (CAS 349430-81-5) is an organic compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 . This chemical features a bromophenyl group linked to a piperidine-substituted ethanone structure. Piperidine derivatives are recognized as privileged structures in medicinal chemistry and are ubiquitous components in a wide range of bioactive natural products and pharmacologically active compounds . The piperidine nucleus is a common feature in clinical and preclinical drug candidates, found in molecules with varied pharmacological activities, including antihistamines, antibacterials, and antitubercular agents . Similarly, compounds containing the 4-bromophenyl moiety are frequently explored in chemical research for the development of novel molecular entities . As such, this compound serves as a valuable building block or intermediate for researchers in synthetic and medicinal chemistry, particularly in the design and synthesis of novel molecules for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-bromophenyl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRKEPKEXYDJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS: 349430-29-1)

  • Structural Difference : Incorporation of a methyl group at the 4-position of the piperidine ring.
  • Impact: Increases lipophilicity (XLogP3 = 3.3 vs.
  • Synthetic Yield: Not explicitly reported, but similar analogs (e.g., 22c in ) achieve yields of ~77% under General Procedure C .

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS: 1184429-52-4)

  • Structural Difference: Replaces the ketone-linked piperidine with a pyrrolidine and introduces a methylamino group on the piperidine.

Analogs with Heterocyclic Substituents

1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (Compound 22c)

  • Structural Difference : Replaces the piperidine with a thiazole-fused benzimidazotriazole system.
  • Synthetic Yield : 77% under General Procedure C .
  • Physicochemical Data : Molecular weight = 480.95 g/mol (HRMS-ESI) , significantly higher than the parent compound, suggesting reduced bioavailability.

1-(4-Bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one (CAS: ZX-AH033036)

  • Structural Difference : Substitutes piperidine with a nitroimidazole group.
  • Molecular Weight : 310.11 g/mol, with a nitro group increasing polarity (PSA = 20.3 Ų) .

Analogs with Bioactive Motifs

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS: 1206997-95-6)

  • Structural Difference : Incorporates a benzyl-imidazole-thioether moiety.
  • Impact : The sulfur atom and benzyl group may improve metabolic stability and target selectivity, particularly in kinase or protease inhibition .

(R)-2-(4-Benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (Compound 6h)

  • Structural Difference: Adds a pyridinyl-thiazole-piperidine system and a benzylphenoxy group.

Key Comparative Data

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Synthetic Yield (%) Biological Activity
Target Compound 282.18 3.06 Piperidine N/A Scaffold for drug design
4-Methylpiperidine Analog 296.20 3.3 4-Methylpiperidine N/A Improved lipophilicity
Compound 22c 480.95 N/A Thiazole-benzimidazotriazole 77 Not reported
Nitroimidazole Analog 310.11 N/A 4-Nitroimidazole 95 Antimicrobial potential
Compound 6h 470.40 N/A Pyridinyl-thiazole-piperidine 50 Anthelmintic activity

Research Findings and Implications

  • Piperidine Modifications : Methylation (e.g., 4-methylpiperidine) increases lipophilicity but may reduce solubility, necessitating formulation optimization for in vivo applications .
  • Heterocyclic Replacements : Thiazole and nitroimidazole analogs show divergent bioactivity profiles, suggesting structure-activity relationships (SAR) dependent on electronic and steric effects .
  • Thermal Stability: Studies on analogs like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone reveal isomerization dynamics (ΔG‡ ≈ 67 kJ/mol), highlighting the importance of conformational analysis in drug design .

Biological Activity

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a bromophenyl group that enhances its lipophilicity and may influence its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

  • Molecular Formula : C12_{12}H14_{14}BrN\O
  • Molecular Weight : Approximately 284.18 g/mol
  • Structure : The compound consists of a piperidine ring and a ketone functional group, which contributes to its reactivity.

Research indicates that compounds similar to this compound interact with multiple receptors, potentially affecting various biochemical pathways. The presence of the bromine atom in the para position enhances the compound's ability to penetrate biological membranes, which may facilitate its interaction with target receptors.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal0.0039 - 0.025 mg/mL
Escherichia coliBactericidal0.0039 - 0.025 mg/mL
Candida albicansAntifungalVaries by concentration

These findings suggest that the bromine substitution may enhance the antimicrobial efficacy of the compound through increased interaction with bacterial cell membranes.

Anticancer Activity

Emerging research has indicated that piperidine derivatives can exhibit anticancer properties. For example, studies have shown that certain piperidine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including those with brominated phenyl groups. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with specific emphasis on their structure-activity relationship (SAR).
  • Anticancer Research : In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity conferred by the bromine atom likely enhances its bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the ketone core via Friedel-Crafts acylation or nucleophilic substitution of 4-bromophenyl precursors.
  • Step 2 : Piperidine introduction through alkylation or coupling reactions. Key conditions include using polar aprotic solvents (e.g., DMF), Lewis acids (e.g., AlCl₃) for acylation, and optimized temperatures (60–100°C) to minimize side reactions . Catalytic systems like palladium-based catalysts improve coupling efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Essential techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.6 ppm for bromophenyl) and piperidine methylene groups (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirm the carbonyl stretch (~1700 cm⁻¹) and C-Br bond (~600 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks at m/z 307 (M⁺ for C₁₃H₁₅BrNO) .

Q. What are the known biological activities of this compound, and which targets have been preliminarily explored?

The bromophenyl and piperidine moieties suggest potential as a kinase inhibitor or GPCR modulator . Studies on analogs show activity against serotonin receptors (5-HT₂A) and cytochrome P450 enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step of the synthesis?

Common issues arise from steric hindrance or poor nucleophile reactivity. Solutions include:

  • Using bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance selectivity .
  • Switching solvents to THF or toluene to improve substrate solubility .
  • Employing microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How do structural modifications (e.g., substituent changes on the phenyl or piperidine rings) affect biological activity?

Structure-Activity Relationship (SAR) insights from analogs:

Substituent ModificationObserved EffectReference
4-Bromo → 4-Fluoro Increased lipophilicity, enhanced blood-brain barrier penetration
Piperidine → Pyrrolidine Reduced off-target binding to hERG channels
Addition of methoxy groups Improved solubility but decreased receptor affinity

Q. How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound purity. Methodological solutions:

  • Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Perform HPLC-MS purity checks (>98%) and control for metabolite interference .

Q. What strategies are effective in purifying this compound when polar byproducts persist?

  • Column Chromatography : Use gradient elution with hexane/ethyl acetate (3:1 → 1:1) to separate polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice selectivity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Molecular Docking : Predict binding modes to targets like dopamine D₂ receptors (PDB: 6CM4).
  • ADMET Prediction : Use tools like SwissADME to optimize logP (2–3) and PSA (<90 Ų) for oral bioavailability .

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